6-(Methylsulfonyl)benzo[d]thiazole
Overview
Description
6-(Methylsulfonyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a methylsulfonyl group at the sixth position. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 6-(Methylsulfonyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 6-chlorobenzo[d]thiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-(Methylsulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
6-(Methylsulfonyl)benzo[d]thiazole has a wide range of scientific research applications:
Medicine: It is investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The compound may also interfere with signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
6-(Methylsulfonyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
6-Chlorobenzo[d]thiazole: Similar in structure but lacks the methylsulfonyl group, which may result in different biological activities.
6-Nitrobenzo[d]thiazole: Contains a nitro group instead of a methylsulfonyl group, leading to variations in reactivity and applications.
6-Methoxybenzo[d]thiazole: Features a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-methylsulfonyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)6-2-3-7-8(4-6)12-5-9-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXWTUYINKTBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396875 | |
Record name | 6-(Methanesulfonyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304660-64-8 | |
Record name | 6-(Methanesulfonyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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